2-Bromoacrylonitrile
Description
Contextualization within Halogenated Nitriles in Academic Research
Halogenated nitriles are a class of organic compounds that contain both a halogen atom and a nitrile group. These functional groups impart unique reactivity to the molecules, making them valuable intermediates in a variety of chemical transformations. In academic research, halogenated nitriles are explored for their utility in synthesizing a wide array of more complex molecules, including pharmaceuticals and agrochemicals. ontosight.aisolubilityofthings.com The presence of the halogen provides a reactive site for nucleophilic substitution and cross-coupling reactions, while the nitrile group can be converted into other functional groups like amines, amides, and carboxylic acids. vulcanchem.com
The study of halogenated nitriles also extends to understanding their potential environmental impact and toxicological profiles. For instance, some halogenated acetonitriles have been investigated for their effects on biological systems. nih.govnih.gov Research into the biosynthesis of naturally occurring halogenated nitriles is also an active area, shedding light on the enzymatic pathways that produce these compounds in nature. nih.govresearchgate.net
Historical Perspective of 2-Bromoacrylonitrile in Chemical Literature
The synthesis and properties of this compound, also referred to as alpha-bromoacrylonitrile, have been documented in chemical literature for several decades. Early methods for its preparation included the slow distillation of dibromopropionitrile or the removal of hydrogen bromide (HBr) from dibromopropionitrile using tertiary amines like pyridine. google.com A 1950 publication in Chemische Berichte reported a boiling point of 116 °C for the compound.
A patent filed in 1940 described the utility of brominated acrylonitriles in creating polymeric materials, noting that these compounds readily polymerize. google.com This early work highlighted the potential of this compound in polymer chemistry. Over the years, its role as a synthetic building block has been further explored. For example, in 1994, it was used in the synthesis of α-anomeric pyrimidine (B1678525) nucleosides, precursors to oligonucleotide analogs. tandfonline.com
Significance and Research Trajectories of this compound
The significance of this compound in contemporary research lies in its bifunctionality, possessing both a reactive bromine atom and a versatile nitrile group. vulcanchem.com This structure makes it a valuable reagent in organic synthesis. Current research trajectories focus on several key areas:
Development of Novel Synthetic Methods: Researchers are continuously seeking more efficient and environmentally friendly ways to synthesize this compound and other halogenated compounds. vulcanchem.com
Cross-Coupling Reactions: The bromine atom in this compound serves as a handle for various cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, enabling the formation of carbon-carbon bonds. vulcanchem.com
Polymer Chemistry: Its structural similarity to acrylonitrile (B1666552) suggests its potential for incorporation into polymers to introduce bromine functionality, which could confer properties like flame retardancy. ontosight.ai
Pharmaceutical and Agrochemical Synthesis: As an intermediate, this compound is utilized in the synthesis of more complex molecules with potential biological activity. ontosight.aisolubilityofthings.com For instance, it has been used in the preparation of bioactive compounds, including potential anticancer agents. ontosight.ai
Multicomponent Reactions: Recent studies have explored the use of bis(this compound) in programmed sequential additions of different nucleophiles to create complex, highly functionalized molecules. acs.orgsemanticscholar.org
The ongoing exploration of this compound's reactivity and applications underscores its continued importance as a versatile tool in the field of organic chemistry.
Structure
3D Structure
Properties
IUPAC Name |
2-bromoprop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2BrN/c1-3(4)2-5/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMPIGRYBIGUGTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00238821 | |
| Record name | 2-Bromoacrylonitrile | |
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Molecular Weight |
131.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
920-34-3 | |
| Record name | 2-Bromo-2-propenenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=920-34-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromoacrylonitrile | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000920343 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromoacrylonitrile | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromoacrylonitrile | |
| Source | European Chemicals Agency (ECHA) | |
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Synthesis and Synthetic Methodologies of 2 Bromoacrylonitrile
Established Synthetic Routes to 2-Bromoacrylonitrile
Traditional methods for synthesizing this compound rely on fundamental organic reactions. These established routes, including electrophilic addition to acrylonitrile (B1666552) and dehydrohalogenation of saturated precursors, form the bedrock of its production.
Electrophilic Addition Reactions in this compound Synthesis
One of the most direct methods for the synthesis of this compound involves the electrophilic addition of bromine across the double bond of acrylonitrile. Current time information in Bangalore, IN. This reaction is a classic example of alkene halogenation. The process typically involves reacting acrylonitrile with bromine, often in the presence of a catalyst like aluminum chloride, to facilitate the addition. Current time information in Bangalore, IN. The electron-rich pi bond of the alkene attacks the bromine molecule, leading to the formation of a bromonium ion intermediate, which is then attacked by the bromide ion to yield a dibrominated product, 2,3-dibromopropionitrile (B138852). Subsequent elimination (dehydrobromination) can then yield this compound.
The general mechanism for the electrophilic addition of a hydrogen halide (HX) to an alkene involves two primary steps:
Electrophilic Attack: The alkene's pi electrons attack the electrophile (e.g., the hydrogen in HBr), forming a new carbon-hydrogen sigma bond and a carbocation intermediate. rsc.org
Nucleophilic Attack: The resulting halide anion acts as a nucleophile, attacking the carbocation to form the final alkyl halide product. rsc.org
In the direct bromination of acrylonitrile, the presence of both the bromine atom and the nitrile group in the product enhances its electrophilic character, making it a valuable, reactive intermediate for further synthesis.
Dehydrohalogenation Approaches to this compound Precursors
A common and effective route to this compound involves the dehydrohalogenation of a saturated precursor, specifically 2,3-dibromopropionitrile. This method consists of two main stages: the synthesis of the precursor followed by the elimination of hydrogen bromide (HBr).
First, 2,3-dibromopropionitrile is synthesized by the bromination of acrylonitrile. Various methods have been developed to optimize the yield and purity of this precursor.
Table 1: Synthesis of 2,3-Dibromopropionitrile from Acrylonitrile
| Method | Brominating Agent | Solvent | Catalyst/Additive | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Direct Bromination | Bromine | None | Disodium hydrogen phosphate (B84403) & Dipotassium hydrogen phosphate | 30-40 | >99 | google.com |
| Direct Bromination | Bromine | None | Anhydrous potassium carbonate | 0-5 | 98.3 | google.com |
| Direct Bromination | Bromine | None | Disodium hydrogen phosphate dodecahydrate | 20-25 | 97.0 | google.com |
Once the 2,3-dibromopropionitrile precursor is obtained, it undergoes an elimination reaction to form this compound. This dehydrohalogenation is typically achieved by treating the precursor with a base. The base abstracts a proton from the carbon adjacent to the bromine-bearing carbon, leading to the formation of a double bond and the expulsion of a bromide ion. For instance, dehydrohalogenation of 2,3-dibromopropanoic acid derivatives using dimethyl sulfoxide (B87167) (DMSO) has been shown to produce this compound. amazonaws.com Similarly, bases like triethylamine (B128534) can be used to effect the dehydrohalogenation of related chloro- and bromo-alkanenitriles. googleapis.com This two-step approach, involving the creation and subsequent dehydrohalogenation of a dihalo-precursor, is a versatile strategy in the synthesis of vinyl halides. libretexts.orglibretexts.org
One-Pot Synthesis Strategies for this compound Derivatives
One-pot reactions, which involve multiple sequential reactions in a single reactor, offer significant advantages in terms of efficiency, resource management, and waste reduction. While direct one-pot synthesis of this compound itself is less common, its analog, 2-bromoacetonitrile, is frequently used in one-pot strategies to generate complex derivatives. These methods highlight the utility of the bromo-nitrile functional group combination in constructing diverse molecular architectures.
For example, a novel one-pot N-heterocyclic carbene (NHC)-catalyzed acylation of 2-bromoacetonitrile with aromatic aldehydes has been developed to afford 3-aryl-3-oxopropanenitriles. researchgate.netnih.gov Another efficient one-pot method involves the synthesis of aryloxyacetamides from arylboronic acids and 2-bromoacetonitrile, promoted by alkaline solutions of hydrogen peroxide, which notably proceeds without a transition metal catalyst. rsc.orgrsc.orgnih.govresearchgate.net
Furthermore, a catalyst-free, one-pot approach has been established for the synthesis of highly substituted thiophenes. This method involves the sequential reaction of lithiated alkoxyallenes with isothiocyanates and 2-bromoacetonitrile, demonstrating the power of one-pot procedures to assemble complex heterocyclic systems from simple starting materials. thieme-connect.comthieme-connect.com
Table 2: Examples of One-Pot Syntheses Involving 2-Bromoacetonitrile
| Product Class | Key Reactants | Catalyst/Promoter | Key Features | Reference(s) |
|---|---|---|---|---|
| 3-Aryl-3-oxopropanenitriles | Aromatic aldehydes, 2-bromoacetonitrile | N-Heterocyclic Carbene (NHC), DBU | Short reaction time, ambient temperature, high yields | researchgate.netnih.gov |
| Aryloxyacetamides | Arylboronic acids, 2-bromoacetonitrile | Hydrogen peroxide, Sodium hydroxide (B78521) | Metal-free, uses water as a solvent | rsc.orgrsc.orgnih.gov |
| Polysubstituted Thiophenes | Lithiated alkoxyallenes, Isothiocyanates, 2-bromoacetonitrile | n-BuLi (for lithiation) | Catalyst-free cyclization, high structural complexity | thieme-connect.comthieme-connect.com |
Advanced Synthetic Techniques for this compound and its Analogs
Modern organic synthesis has introduced a range of sophisticated techniques that have been applied to the synthesis of this compound and its analogs. Metal-catalyzed reactions, in particular, have provided powerful tools for creating carbon-carbon and carbon-heteroatom bonds with high precision and efficiency.
Metal-Catalyzed Synthetic Protocols
Transition metal catalysis is a cornerstone of contemporary synthetic chemistry, enabling transformations that are difficult or impossible to achieve through other means. Palladium, copper, and ruthenium catalysts have all been employed in reactions involving bromo-nitrile compounds.
Palladium-catalyzed reactions are particularly prominent. An efficient palladium-catalyzed carbonylative procedure has been developed to synthesize 2-cyano-N-acetamide and 2-cyanoacetate compounds from bromoacetonitrile (B46782). researchgate.netnih.gov This reaction proceeds under mild conditions and is suitable for late-stage functionalization of complex molecules. These protocols often involve the generation of an organopalladium species that then participates in the bond-forming steps. diva-portal.org
Copper catalysis has also been utilized, for instance, in the synthesis of 1-aminoisoquinolines through the domino cyclization of 2-alkynylbenzonitriles. researchgate.net While not using this compound directly, these reactions showcase the ability of metal catalysts to mediate complex transformations on nitrile-containing substrates.
Table 3: Selected Metal-Catalyzed Reactions of Bromo-Nitrile Analogs
| Metal Catalyst | Reaction Type | Substrates | Product Type | Reference(s) |
|---|---|---|---|---|
| Palladium(II) Acetate | Carbonylation | Bromoacetonitrile, Aniline, CO | 2-Cyano-N-acetamide | researchgate.netnih.gov |
| Copper(I) Iodide | Cycloaromatization/Amination | 2-Bromoaryl nitriles, Terminal alkynes, Amines | 1-Aminoisoquinolines | researchgate.net |
Ruthenium-Mediated Domino Reactions
Ruthenium catalysts are known for their ability to promote a wide array of reactions, including powerful domino sequences that build molecular complexity in a single step. researchgate.net A notable example is the ruthenium-catalyzed atom-economical domino redox isomerization/cyclization of tethered aminopropargyl alcohols to produce nitrogen heterocycles. nih.gov This process involves the isomerization of a propargyl alcohol to an enal/enone intermediate, which then undergoes an intramolecular cyclization. nih.gov
While a direct ruthenium-mediated domino reaction for the synthesis of this compound has not been extensively reported, the principles are applicable to its analogs. For instance, ruthenium(II) catalysis has been used to achieve a domino meta-C-H ethyl glycosylation, although this specific method was found to be incompatible with acrylonitrile itself. goettingen-research-online.de The versatility of ruthenium catalysts in activating alkynes and mediating cyclization and C-H activation reactions suggests their potential for developing novel synthetic routes to functionalized acrylonitrile derivatives. researchgate.netnih.gov The mechanism of these catalysts often involves the coordination of the metal to an unsaturated bond, followed by a series of intramolecular steps to form the final product. nih.gov
N-Heterocyclic Carbene (NHC)-Catalyzed Acylation
A novel, one-pot acylation utilizing N-heterocyclic carbene (NHC) as a catalyst has been reported for reactions involving aromatic aldehydes and α-halonitriles, such as the closely related compound 2-bromoacetonitrile. researchgate.netdntb.gov.uagrafiati.comnih.gov This method represents an umpolung strategy, where the inherent polarity of the aldehyde's carbonyl group is reversed. researchgate.netnih.gov
In this process, the NHC catalyst facilitates a nucleophilic attack by the aldehyde's carbonyl carbon on the electrophilic terminal of 2-bromoacetonitrile, leading to the formation of 3-aryl-3-oxopropanenitriles. researchgate.netnih.gov The key features of this synthetic protocol include operational simplicity, the absence of byproduct formation, ambient reaction temperatures, and short reaction times, resulting in high yields. researchgate.netnih.gov The research demonstrates a convenient and efficient route for the synthesis of β-ketonitriles from aromatic aldehydes. nih.gov While this specific method has been detailed for 2-bromoacetonitrile, its principles of NHC-catalyzed umpolung reactivity offer a potential pathway for the acylation of this compound.
Table 1: Representative Yields for NHC-Catalyzed Acylation of 2-Bromoacetonitrile with Various Aromatic Aldehydes Note: This data is for the related compound 2-bromoacetonitrile as a model for potential synthesis involving this compound.
| Aldehyde Reactant | Product | Yield |
| Benzaldehyde | 3-Oxo-3-phenylpropanenitrile | High |
| Substituted Aromatic Aldehydes | Various 3-Aryl-3-oxopropanenitriles | Up to >99% researchgate.net |
Green Chemistry Approaches in this compound Synthesis
Recent synthetic developments emphasize green chemistry principles, focusing on the use of environmentally benign solvents and metal-free conditions. These approaches aim to reduce waste and improve the sustainability of chemical manufacturing.
Aqueous Media Reactions
The use of water as a solvent is a cornerstone of green chemistry due to its low cost, non-toxicity, and non-flammability. nih.gov Research on related α-halonitrile compounds has demonstrated the feasibility and benefits of conducting synthesis in aqueous media. For instance, a novel synthesis of aryloxyacetamides from arylboronic acids and 2-bromoacetonitrile has been successfully developed in pure water. nih.govrsc.orgresearchgate.netrsc.org This protocol avoids the use of organic solvents entirely. nih.gov
The hydrophobic effect in water can promote reactions by causing non-polar reactants to agglomerate, thereby increasing effective concentration and reaction rates. sciepub.com In the synthesis of cyanotriazoles using the related compound 2-chloroacrylonitrile, water serves a crucial role in preventing the polymerization of the starting material, which can be caused by the generation of HCl during the reaction. nih.gov These examples underscore the potential of aqueous media to facilitate cleaner and more efficient syntheses relevant to this compound.
Metal-Free Synthesis Strategies
A significant advancement in green synthesis is the development of metal-free catalytic systems. A prime example is the one-pot synthesis of aryloxyacetamides from arylboronic acids and 2-bromoacetonitrile, which is promoted by alkaline solutions of hydrogen peroxide and proceeds without any transition metal catalyst. nih.govrsc.org This method is noted for its compatibility with sensitive functional groups and provides moderate to good yields. nih.govrsc.org The avoidance of metal catalysts is environmentally and economically advantageous, as it eliminates concerns about toxic metal residue in the final products and simplifies purification processes.
Table 2: Substrate Scope for Metal-Free Synthesis of Aryloxyacetamides in Water Note: This data is for the reaction of various arylboronic acids with the related compound 2-bromoacetonitrile.
| Arylboronic Acid Substituent (R) | Product | Yield (%) |
| 4-F | 2-(4-Fluorophenoxy)acetamide | 80-90% rsc.org |
| 4-Cl | 2-(4-Chlorophenoxy)acetamide | 80-90% rsc.org |
| 3,5-di-F | 2-(3,5-Difluorophenoxy)acetamide | 80-90% rsc.org |
| 4-SCH₃ | 2-((4-(Methylthio)phenyl)oxy)acetamide | 34% rsc.org |
Mechanistic Investigations of this compound Formation
Understanding the reaction mechanisms is crucial for optimizing synthetic routes and improving yields. Studies on related syntheses have provided valuable insights into the formation pathways of α-halonitrile derivatives.
Reaction Mechanism Elucidation via Intermediate Analysis
The mechanism for the metal-free synthesis of aryloxyacetamides from arylboronic acids and 2-bromoacetonitrile has been investigated through control experiments and intermediate analysis. nih.govresearchgate.netrsc.org When the reaction was conducted in the organic solvent DMF instead of water, a key intermediate, phenoxyacetonitrile (B46853), was isolated in 74% yield. nih.govrsc.orgrsc.org
Based on these findings, a plausible reaction mechanism was proposed. researchgate.netrsc.orgrsc.org
Adduct Formation: The arylboronic acid first reacts with the oxidant (H₂O₂) to form an adduct (A). researchgate.netrsc.orgrsc.org
Rearrangement: This adduct undergoes rearrangement and water loss to yield a second adduct (B). researchgate.netrsc.orgrsc.org
Hydrolysis and Substitution: In the presence of NaOH, adduct B is hydrolyzed to a sodium phenolate (B1203915) (C). This phenolate then reacts with 2-bromoacetonitrile via nucleophilic substitution to form the phenoxyacetonitrile intermediate (D). researchgate.netrsc.orgrsc.org
Hydration: Finally, the nitrile group of intermediate D is hydrated in the presence of hydrogen peroxide to yield the final aryloxyacetamide product. researchgate.net
Role of Catalysts and Reagents in Reaction Pathways
In chemical syntheses, catalysts and reagents play a pivotal role in determining the reaction pathway, rate, and selectivity. nih.govrsc.org Their function is to lower the activation energy for a desired transformation, often enabling reactions that would not otherwise proceed or would result in a mixture of products. rsc.org
In the NHC-catalyzed acylation of 2-bromoacetonitrile, the N-heterocyclic carbene catalyst is essential for inducing the umpolung reactivity of the aldehyde. researchgate.netnih.gov It transforms the normally electrophilic carbonyl carbon into a nucleophile, thereby enabling the key bond-forming step. researchgate.net
In the metal-free synthesis of aryloxyacetamides, the reagents sodium hydroxide (NaOH) and hydrogen peroxide (H₂O₂) are indispensable. researchgate.netrsc.org Control experiments demonstrated that the reaction fails to proceed in the absence of either reagent. researchgate.netrsc.org Here, H₂O₂ acts as an oxidant to facilitate the crucial ipso-hydroxylation of the arylboronic acid, while NaOH provides the necessary alkaline conditions for both the hydroxylation and the subsequent nitrile hydration steps. nih.govresearchgate.net This highlights how specific reagents can direct a tandem reaction sequence, leading to the efficient formation of the desired product in a single pot. nih.gov
3 Regioselectivity and Stereoselectivity in Synthesis
In the synthesis of this compound, controlling the regiochemistry and stereochemistry is crucial for obtaining the desired isomer with high purity. The primary synthetic routes, such as the dehydrobromination of 2,3-dibromopropionitrile and the direct bromination of acrylonitrile, present distinct challenges and opportunities for selectivity.
Regioselectivity
Regioselectivity refers to the preference for one direction of bond making or breaking over all other possible directions. In the context of synthesizing this compound, this primarily relates to the direct bromination of acrylonitrile. ontosight.ai The acrylonitrile molecule has two carbon atoms in its double bond, and the addition of bromine must be controlled to ensure the bromine atom attaches to the second carbon (the α-position) to form this compound.
The direct halogenation of acrylonitrile can produce 2,3-dihalopropionitrile. google.com Subsequent elimination of hydrogen halide from this intermediate is a common method to produce haloacrylonitriles. google.com The initial bromination of acrylonitrile must be regioselective to ensure the formation of the correct dibrominated precursor to this compound. Careful control of reaction conditions is necessary to achieve this regioselective addition. vulcanchem.com
In related reactions, such as the synthesis of 2,3-dihydro-1,4-benzoxathiine (B3001278) derivatives using 2-bromo acrylates, the regioselectivity has been shown to be dependent on the solvent and the organic base used. acs.org This suggests that similar factors could be manipulated to control the regioselectivity in the synthesis of this compound.
Stereoselectivity
Stereoselectivity is the property of a chemical reaction that causes it to favor the formation of one stereoisomer over another. For this compound, which can exist as E and Z stereoisomers, achieving high stereoselectivity is a significant synthetic goal. The dehydrobromination of 2,3-dibromopropionitrile is a key reaction where stereocontrol is pertinent. The choice of base and reaction conditions can influence the ratio of the resulting E and Z isomers.
While specific studies detailing the stereoselective synthesis of this compound isomers are not extensively documented in the provided context, general principles of stereocontrolled synthesis suggest that the mechanism of elimination (e.g., E2 mechanism) and the steric and electronic environment around the reacting centers play a critical role. organic-chemistry.org For instance, the stereochemical outcome of reactions can be determined by the specific pairing of stereoisomeric reactants and the type of elimination process employed (syn or anti-elimination).
In the broader field of organic synthesis, various strategies are employed to achieve stereoselectivity. These can include the use of chiral catalysts, auxiliaries, or reagents that create a diastereomeric transition state, thereby favoring the formation of one stereoisomer. Although not explicitly detailed for this compound in the available information, such methodologies represent potential avenues for developing highly stereoselective syntheses of its E or Z isomers.
The following table summarizes the key aspects of selectivity in the synthesis of this compound:
| Selectivity Type | Relevant Synthetic Step | Key Factors Influencing Selectivity | Desired Outcome |
| Regioselectivity | Direct bromination of acrylonitrile | Reaction conditions (e.g., catalyst, solvent) ontosight.aivulcanchem.com | Preferential bromination at the α-carbon |
| Stereoselectivity | Dehydrobromination of 2,3-dibromopropionitrile | Base, solvent, temperature, nature of the leaving groups | Formation of a high ratio of one stereoisomer (E or Z) |
Reactivity and Reaction Mechanisms of 2 Bromoacrylonitrile
Nucleophilic Reactivity of 2-Bromoacrylonitrile
The electron-withdrawing nature of the bromine and nitrile groups enhances the electrophilic character of this compound, making it a target for nucleophiles. vulcanchem.com It can undergo both nucleophilic substitution and conjugate addition reactions.
The bromine atom on the double bond can be displaced by nucleophiles in a substitution reaction. While classic SN2 reactions occur at sp³ hybridized carbons, analogous reactions can occur at the sp² carbon of this compound. For instance, it can react with nucleophiles to form a variety of substituted products. A study on a related compound, 2-bromoacetonitrile, demonstrated its ability to undergo nucleophilic substitution with arylboronic acids in the presence of hydrogen peroxide to form aryloxyacetamides. rsc.org This suggests that the bromine atom in this compound is a good leaving group, facilitating its displacement by various nucleophiles.
The reaction of halogenoalkanes with cyanide ions to form nitriles is a classic example of an SN2 reaction. science-revision.co.uk In the case of this compound, the presence of the double bond and the nitrile group influences the reactivity of the C-Br bond towards nucleophilic attack.
This compound is an excellent Michael acceptor due to its conjugated system. vulcanchem.com Nucleophiles can add to the β-carbon of the double bond in a conjugate addition reaction, also known as a Michael addition. semanticscholar.org Research has shown that bis(this compound) readily undergoes conjugate addition reactions with both nitrogen and carbon nucleophiles. semanticscholar.orgchemrxiv.orgdigitellinc.comnih.govacs.org Secondary amines were found to result in monoaddition products, while carbon nucleophiles, such as 2-substituted malonates, led to double conjugate addition/elimination products in high yields (72–93%). semanticscholar.orgacs.org
The reactivity of this compound as a Michael acceptor is a key feature in its application as a linchpin reagent in organic synthesis, allowing for the programmed sequential addition of different nucleophiles. semanticscholar.orgchemrxiv.orgnih.gov This controlled reactivity enables the synthesis of complex and diverse molecular architectures. semanticscholar.org
Table 1: Conjugate Addition Reactions of bis(this compound) with Various Nucleophiles
| Nucleophile Type | Reactant | Product Type | Yield (%) | Reference |
| Nitrogen Nucleophile | Secondary Amines | Monoaddition | 40–95 | semanticscholar.org |
| Carbon Nucleophile | 2-Substituted Malonates | Double Conjugate Addition/Elimination | 72–93 | semanticscholar.orgacs.org |
| Carbon Nucleophile | Diethyl 2-methylmalonate | Double Conjugate Addition/Elimination | 72 | acs.org |
| Carbon Nucleophile | Diethyl 2-(p-substituted aryl)malonates | Double Conjugate Addition/Elimination | 84–93 | acs.org |
| Carbon Nucleophile | Diethyl 2-(2-furyl)malonate | Double Conjugate Addition/Elimination | 74 | semanticscholar.org |
| Carbon Nucleophile | Diethyl 2-(3-indolyl)malonate | Double Conjugate Addition/Elimination | 83 | semanticscholar.org |
The high reactivity of this compound extends to its interactions with biological nucleophiles, particularly those containing thiol groups like cysteine and glutathione (B108866). nih.gov Thiol groups are potent nucleophiles and can react with this compound through conjugate addition. nih.gov This reactivity is significant as it can lead to the modification of proteins and other biomolecules, a process that can have biological consequences.
Studies on similar α,β-unsaturated carbonyl compounds containing a halogen, such as α-bromo-2-cyclopentenone, have shown that they readily undergo conjugate addition with thiols. nih.gov This addition can lead to the formation of a reactive episulfonium ion, which can then alkylate DNA. nih.gov While this specific mechanism has not been detailed for this compound itself in the provided context, the analogous reactivity of the α-haloacrolyl moiety is well-documented. nih.gov
The reaction of haloacetonitriles with glutathione (GSH) has been studied to understand their toxic mechanisms. acs.org Mono-haloacetonitriles react with GSH via an SN2 mechanism, whereas poly-haloacetonitriles can undergo faster addition reactions. acs.org The reaction of this compound with thiol-containing biomolecules is therefore expected to be a facile process, driven by the electrophilicity of the β-carbon.
Conjugate Addition Reactions (Michael Additions)
Electrophilic Reactivity of this compound
While this compound is primarily discussed in terms of its reactivity towards nucleophiles, the nitrile group itself can exhibit electrophilic character. However, the dominant reactivity profile of this compound is as an electrophile at the carbon-carbon double bond and the carbon bearing the bromine atom. vulcanchem.com Research on related dihalomucononitriles, which are dimers of haloacrylonitriles, has focused on their role as Michael acceptors, highlighting their electrophilic nature. acs.org
Cyclization Reactions Involving this compound
This compound and its derivatives are valuable precursors in cyclization reactions, leading to the formation of various heterocyclic and carbocyclic systems. For example, the products of conjugate addition to bis(this compound) can undergo intramolecular cyclization to form natural product-like motifs. semanticscholar.orgchemrxiv.orgnih.gov Specifically, functionalized dienamines derived from these reactions can serve as precursors for intramolecular Friedel-Crafts type cyclizations. digitellinc.com
Furthermore, dihalomucononitriles have been evaluated as dienophiles in Diels-Alder reactions and as dipolarophiles in [3+2] cycloaddition reactions, demonstrating the versatility of the acrylonitrile (B1666552) backbone in forming cyclic structures. digitellinc.com The reaction of 2-amino-α-D-ribofurano[1',2':4,5]-2-oxazoline with this compound leads to the formation of 2,2'-anhydro-1-α-D-ribofuranosylcytosine, a key intermediate in the synthesis of α-anomeric nucleosides. tandfonline.com This reaction proceeds through condensation followed by intramolecular cyclization. tandfonline.com
Other Significant Organic Transformations
Beyond the primary reactivity patterns, this compound can participate in other important organic transformations. The bromine atom serves as a handle for cross-coupling reactions such as Suzuki-Miyaura and Sonogashira reactions, although this is more characteristic of related vinyl halides. semanticscholar.org
The nitrile group can be transformed into other functional groups, such as amides and carboxylic acids, further expanding its synthetic utility. vulcanchem.com For instance, a palladium-catalyzed direct carbonylation of bromoacetonitrile (B46782) has been developed to synthesize 2-cyano-N-acetamide and 2-cyanoacetate compounds, showcasing a transformation that could potentially be applied to this compound. researchgate.net
Acylation Reactions
While direct acylation of the this compound molecule is not widely documented, its derivatives can undergo intramolecular acylation reactions, specifically those of the Friedel-Crafts type. Research on dihalomucononitriles, including bis(this compound) derivatives, has shown that multicomponent coupling products can be converted into complex polycyclic motifs through such cyclizations. digitellinc.comacs.org
In these reactions, products formed from the initial alkylation of aromatic nucleophiles with bis(this compound) contain embedded dienamines which are sufficiently nucleophilic to participate in intramolecular cyclization. semanticscholar.org For example, an anisole-containing derivative undergoes cyclization in the presence of aluminum chloride (AlCl₃), a classic Lewis acid catalyst for Friedel-Crafts reactions, to form a tetrahydronaphthalene structure. semanticscholar.org Similarly, an indole-derived substrate can be cyclized using trifluoroacetic acid to produce a tetrahydrocarbazole. semanticscholar.org These transformations highlight a pathway where a derivative of this compound participates in a key bond-forming event characteristic of an acylation reaction.
| Starting Material (Derivative of Bis(this compound)) | Reagent | Product Type | Yield | Reference |
| Anisole Adduct | AlCl₃ | Tetrahydronaphthalene | 88% | semanticscholar.org |
| Indole Adduct | Trifluoroacetic Acid (TFA) | Tetrahydrocarbazole | 64% | semanticscholar.org |
Nitrile Hydration Reactions
The nitrile group of this compound can be converted to an amide group through hydration. This reaction is a critical step in the synthesis of various compounds.
A patented process outlines a general method for converting nitriles to amides using an alkaline catalyst. google.com The process is applicable to a wide range of nitriles, including α,β-unsaturated nitriles like alpha-bromoacrylonitrile. google.com The reaction typically involves heating the nitrile with water in the presence of a tertiary alcohol and an alkaline catalyst. google.com Another documented instance of this transformation is in an alternative synthetic route for the antiepileptic drug rufinamide. researchgate.net In this synthesis, a precursor carbonitrile formed from this compound is treated with sodium hydroxide (B78521), which facilitates the hydrolysis of the nitrile to the final amide product. researchgate.net
| Nitrile Substrate | Reaction Conditions | Product | Application/Result | Reference |
| alpha-Bromoacrylonitrile | Alkaline catalyst, water, tertiary alcohol, 40°C to 310°C | alpha-Bromoacrylamide | General method for amide synthesis | google.com |
| This compound derivative | Sodium hydroxide (NaOH) | Rufinamide (amide product) | Synthesis of an antiepileptic drug | researchgate.net |
Alkylation Reactions
This compound serves as a potent electrophile in alkylation reactions, primarily through a conjugate addition-elimination mechanism. Its reactivity as a Michael acceptor is enhanced compared to its chloro-analogue, which is attributed to the higher electrophilicity of its β-carbon atom. acs.org This reactivity has been exploited for forming new carbon-carbon and carbon-nitrogen bonds.
In a notable study, bis(this compound) was shown to react with various nucleophiles. digitellinc.comsemanticscholar.org Secondary amines undergo monosubstitution via conjugate addition followed by the elimination of the bromide ion, yielding mono-addition products in good yields (40–95%). digitellinc.comsemanticscholar.orgresearchgate.netacs.org Carbon nucleophiles, such as substituted malonates, participate in a double conjugate addition-elimination, affording dialkylated products in high yields (72–93%). digitellinc.comsemanticscholar.org The modularity of this approach allows for the sequential addition of different nucleophiles to create unsymmetrical products. digitellinc.comacs.org
Patents also describe the use of this compound as an alkylating agent. In one instance, it is reacted with primary amines in the presence of a base like potassium carbonate to prepare cyano derivatives. google.com Another application involves the reaction with an aminomethyl-pyridine derivative to synthesize N-substituted aziridines. google.com
| Nucleophile | Substrate | Reaction Type | Yield | Reference |
| Secondary Amines | Bis(this compound) | Conjugate Addition-Elimination (Mono-alkylation) | 40-95% | digitellinc.com, acs.org, semanticscholar.org |
| Diethyl 2-methylmalonate | Bis(this compound) | Conjugate Addition-Elimination (Di-alkylation) | 72% | semanticscholar.org |
| p-Substituted Aryl Malonates | Bis(this compound) | Conjugate Addition-Elimination (Di-alkylation) | 84-93% | semanticscholar.org |
| 2-Furyl and 3-Indolyl Malonates | Bis(this compound) | Conjugate Addition-Elimination (Di-alkylation) | 74-83% | semanticscholar.org |
| Primary Amines (General) | This compound | N-Alkylation | - | google.com |
| 5-aminomethyl-6-methoxy-pyridine-2-carboxylic acid methyl ester | This compound | N-Alkylation / Cyclization | - | google.com |
Applications in Advanced Chemical Synthesis
Building Block in Complex Molecule Synthesis
2-Bromoacrylonitrile's utility as a synthetic building block stems from the distinct reactivity of its functional groups. The electron-withdrawing nature of the bromine and nitrile groups makes the double bond susceptible to various addition reactions, while the bromine atom itself is a reactive site for coupling and substitution reactions. vulcanchem.com This dual reactivity allows for the strategic and controlled formation of intricate molecules.
Research has demonstrated its role as a "linchpin reagent," a component that can connect multiple chemical fragments in a controlled sequence. For instance, bis(this compound) can undergo conjugate addition and elimination reactions with both nitrogen and carbon nucleophiles. semanticscholar.orgdigitellinc.com This allows for the sequential and programmable introduction of different molecular groups, leading to complex, non-symmetric products. digitellinc.com Furthermore, it participates as a dienophile and dipolarophile in Diels-Alder and [3+2] cycloaddition reactions, respectively, yielding complex annulated products with high stereoselectivity. digitellinc.comarkat-usa.orgresearchgate.net
| Reaction Type | Role of this compound | Product Type | Reference |
| Conjugate Addition/Elimination | Electrophile / Linchpin Reagent | Highly functionalized acyclic compounds | semanticscholar.orgdigitellinc.com |
| Diels-Alder [4+2] Cycloaddition | Dienophile | Complex annulated products | digitellinc.com |
| [3+2] Cycloaddition | Dipolarophile | Bromoisoxazolines, Annulated products | digitellinc.comarkat-usa.org |
| Polymerization | Monomer / Comonomer | Bromine-functionalized polymers | ontosight.aigoogle.com |
The synthesis of intermediates for the pharmaceutical industry is a significant application of this compound. ontosight.ai Halogenated nitriles are valuable precursors because the bromine atom can be easily replaced or used as a handle for further molecular elaboration, while the nitrile group can be converted into other essential functional groups like amines, amides, or carboxylic acids. vulcanchem.com
This compound is utilized in the synthesis of various bioactive compounds. ontosight.ai Its ability to participate in cycloaddition reactions is particularly valuable. For example, it reacts with sugar-derived alkenes to form bromoisoxazolines, which are intermediates for creating higher deoxysugars and other sugar mimics of biological interest. arkat-usa.orgresearchgate.net These reactions are often highly regio- and stereoselective. arkat-usa.orgresearchgate.net The resulting isoxazolines can be further transformed; for instance, a cycloadduct was successfully converted into a 7-deoxy octose derivative, demonstrating a pathway to complex carbohydrate structures. arkat-usa.org The synthesis of compounds with potential anti-inflammatory, neuroprotective, or antitumor properties often relies on versatile building blocks like this compound to construct the core molecular scaffold. mdpi.com
In the field of drug discovery, there is a constant need for diverse and structurally complex small molecules for screening libraries. whiterose.ac.uk this compound serves as a precursor in synthetic strategies aimed at generating these libraries. Its capacity to act as a linchpin reagent allows for the assembly of multicomponent products that can be cyclized into natural product-like motifs. semanticscholar.orgdigitellinc.com This approach, known as lead-oriented synthesis, aims to efficiently prepare libraries of three-dimensional compounds with favorable properties for biological screening. whiterose.ac.uk The cycloadducts formed from this compound bear α-halonitrile groups that can be smoothly converted to 1,4-dicarbonyl compounds, highlighting its utility as a bisketene equivalent in the synthesis of complex scaffolds for drug discovery. digitellinc.com
Similar to its role in pharmaceuticals, this compound is an important intermediate in the synthesis of agrochemicals, such as herbicides and pesticides. ontosight.ai A notable example is its use in the synthesis of an intermediate for fludioxonil, a widely used, non-systemic fungicide. google.com The synthesis involves reacting a derivative of this compound to create the final product, (E)-3-(2,2-difluoro-1,3-benzodioxolame-4-yl) acrylonitrile (B1666552). google.com This highlights the compound's role in constructing the specific molecular frameworks required for potent and effective agricultural chemicals.
The reactivity of this compound makes it a valuable component in the synthesis of specialty chemicals. ontosight.ai Specialty chemicals are materials produced for specific applications and are a key part of materials science, a field focused on discovering and designing new materials. tescan.com The incorporation of this compound into molecular structures can introduce specific functionalities that are desirable in advanced materials. aurorascientific.com
Synthesis of Bioactive Compounds
Agrochemical Synthesis
Polymer Chemistry and Material Science Applications
This compound is a valuable monomer in polymer chemistry. ontosight.ai It can undergo polymerization, either by itself or in copolymerization with other monomers, to produce polymeric materials with unique properties. google.com The bromine functionality introduced by this monomer can impart specific characteristics to the resulting polymer, such as flame retardancy, or provide reactive sites for further post-polymerization modification. vulcanchem.comontosight.ai
Early research demonstrated that mono-bromoacrylonitriles can be copolymerized with monomers like butadiene to yield tough, rubber-like compositions. google.com These polymerizations can be carried out using various methods, including emulsion polymerization, often at temperatures around 50°C and sometimes initiated by ultraviolet light. google.com
| Monomer for Copolymerization | Resulting Polymer Type | Reference |
| Butadiene | Rubber-like compositions | google.com |
| Isoprene | Copolymers | google.com |
| Styrene | Copolymers | google.com |
| Chlorobutadiene | Copolymers | google.com |
| Acrylonitrile | Copolymers | google.com |
| Vinyl ethers | Copolymers | google.com |
The self-polymers of bromoacrylonitriles are typically amorphous solids. google.com The ability to incorporate this compound into polymer chains opens up possibilities for creating advanced materials with tailored properties for various applications in materials science. vulcanchem.comontosight.aitescan.com
Synthesis of Brominated Polymers
The synthesis of brominated polymers utilizing this compound has been explored through various methods, yielding a range of polymeric materials with distinct properties.
Homopolymerization:
The self-polymerization of this compound results in the formation of poly(this compound). This process can be initiated to produce amorphous, solid polymers. google.com For instance, the self-polymer of alpha-bromoacrylonitrile is described as a reddish-brown solid. google.com These homopolymers can be dissolved in appropriate solvents for applications such as films and coatings. google.com
Copolymerization:
This compound can be copolymerized with a variety of other monomers to create polymers with tailored properties. google.comwikipedia.org This approach is particularly useful for introducing bromine functionality into a polymer backbone, which can impart flame-retardant properties or provide reactive sites for further chemical modification. vulcanchem.com
A notable example is the copolymerization of this compound with butadiene. google.com The resulting copolymers can exhibit rubber-like characteristics, especially when butadiene is the predominant monomer. google.com These materials are of interest as substitutes for natural rubber, offering enhanced resistance to hydrocarbons, making them suitable for applications involving contact with oil or gasoline. google.com
The proportions of the comonomers can be varied to achieve desired properties. A useful range for the copolymerization of a bromoacrylonitrile with another monomer is from 20 to 80% of the bromoacrylonitrile and, correspondingly, from 80 to 20% of the other monomer. google.com The polymerization is often carried out in an emulsion system at temperatures around 50°C, with reaction times ranging from a few hours to a few days. google.com
Other monomers that can be copolymerized with this compound include:
Isoprene
Dimethyl butadiene
Styrene
Chlorobutadiene
Vinyl naphthalene (B1677914)
Vinyl furane
Esters of acrylic and methacrylic acid
Vinyl methyl ketone
Methyl isopropenyl ketone
Cyanobutadiene
Acrylonitrile
Methacrylonitrile
Phenyl butadiene
Methyl 1,3-pentadiene (B166810)
Vinyl ethers
Chlorostyrenes
Alkyl styrenes
Detailed Research Findings:
Research into the polymerization of this compound and its derivatives has provided insights into the synthesis and characteristics of the resulting polymers.
Spectroscopic Characterization and Advanced Analytical Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the connectivity and chemical environment of atoms. For 2-Bromoacrylonitrile, proton (¹H), carbon-13 (¹³C), and nitrogen (¹⁴N, ¹⁵N) NMR are particularly insightful.
The ¹H NMR spectrum of this compound is expected to be simple, showing two signals corresponding to the two non-equivalent vinyl protons on the terminal methylene (B1212753) (=CH₂) group. These protons are geminal (attached to the same carbon) but are in different chemical environments relative to the bromine and nitrile substituents, and thus exhibit distinct chemical shifts.
Due to the electron-withdrawing effects of both the adjacent bromine atom and the nitrile group, these protons are deshielded and would appear at a relatively high chemical shift (downfield) compared to simple alkenes. Data for the analogous compound, 2-chloroacrylonitrile, shows two vinyl proton signals at approximately 6.150 ppm and 6.242 ppm. chemicalbook.com The parent compound, acrylonitrile (B1666552), displays its three vinyl protons in the range of 5.7 to 6.3 ppm. chemicalbook.com It is therefore anticipated that the two vinyl protons of this compound will resonate in a similar downfield region, likely between 6.0 and 6.5 ppm. These two protons would appear as two distinct doublets due to geminal coupling (²JHH).
Table 1: Predicted ¹H NMR Chemical Shifts for this compound and Comparison with Related Compounds. This table is generated based on established principles and data from analogous compounds.
| Compound | Functional Group | Predicted/Observed Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| This compound | =CHaHb | ~6.0 - 6.5 | Doublet |
| =CHaHb | ~6.0 - 6.5 | Doublet | |
| 2-Chloroacrylonitrile | =CH₂ | 6.150, 6.242 chemicalbook.com | Doublet, Doublet |
The proton-decoupled ¹³C NMR spectrum of this compound should display three distinct signals, one for each carbon atom in the molecule.
C1 (Nitrile Carbon): The carbon of the nitrile group (C≡N) typically resonates in the range of 110-120 ppm. careerendeavour.com
C2 (Brominated Carbon): This carbon is part of the double bond and is directly attached to the electronegative bromine atom. Its chemical shift will be significantly influenced by both factors, placing it within the alkene region (approx. 110-140 ppm). careerendeavour.com
C3 (Methylene Carbon): The terminal vinyl carbon (=CH₂) will also appear in the standard alkene region (approx. 110-140 ppm). careerendeavour.com
The specific chemical shifts provide a unique fingerprint for the molecule's carbon skeleton.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound. This table is generated based on established spectroscopic principles for carbon environments.
| Carbon Atom | Hybridization | Attached Groups | Predicted Chemical Shift (δ, ppm) |
|---|---|---|---|
| C1 | sp | ≡N | ~110 - 120 |
| C2 | sp² | =CH₂, -Br, -C≡N | ~110 - 140 |
Nitrogen NMR can directly probe the electronic environment of the nitrile group's nitrogen atom. Nitrogen has two NMR-active isotopes, ¹⁴N and ¹⁵N, each with distinct properties.
¹⁴N NMR: This isotope is highly abundant (>99%), but it is a quadrupolar nucleus (spin I=1). This property often leads to very broad resonance signals due to rapid quadrupolar relaxation, which can make signals difficult to observe on high-resolution spectrometers. vulcanchem.com For asymmetric molecules like this compound, significant signal broadening is expected. vulcanchem.com
¹⁵N NMR: This isotope has a spin of I=½ and yields sharp, well-resolved signals, making it preferable for detailed structural analysis. However, its extremely low natural abundance (<0.4%) makes it a very insensitive nucleus. vulcanchem.com Therefore, acquiring a ¹⁵N spectrum at natural abundance typically requires long acquisition times or the use of advanced techniques such as polarization transfer (e.g., INEPT) or two-dimensional correlation experiments (e.g., ¹H-¹⁵N HMBC) to enhance sensitivity. vulcanchem.comnih.gov The chemical shift of the nitrile nitrogen would provide valuable data on the electronic effects of the bromo-alkene substituent.
<sup>13</sup>C NMR Applications
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, measures the vibrational energies of molecules. These methods are excellent for identifying functional groups, which have characteristic vibrational frequencies.
Key expected absorptions include:
C≡N Stretch: A strong, sharp absorption band characteristic of the nitrile group, typically appearing in the 2260–2220 cm⁻¹ region.
C=C Stretch: An absorption in the 1650–1600 cm⁻¹ region corresponding to the carbon-carbon double bond.
=C-H Stretch: Absorption bands for the vinyl C-H bonds are expected to appear just above 3000 cm⁻¹.
Table 3: Predicted Principal Infrared (IR) Absorption Frequencies for this compound. This table is generated based on established group frequencies and data from analogous compounds.
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| C-H Stretch | Vinyl (=CH₂) | ~3100 - 3000 | Medium |
| C≡N Stretch | Nitrile | ~2260 - 2220 | Strong, Sharp |
| C=C Stretch | Alkene | ~1630 - 1600 | Medium to Weak |
| =CH₂ Bend | Vinyl | ~1420 | Medium |
Raman spectroscopy serves as a valuable complement to IR spectroscopy. While IR absorbance depends on a change in the molecule's dipole moment during a vibration, Raman scattering depends on a change in polarizability. rruff.info This often means that symmetrical, less polar bonds that are weak in the IR spectrum produce strong signals in the Raman spectrum.
For this compound, the C=C and C≡N stretching vibrations are expected to be highly Raman-active. rruff.info The symmetrical stretch of these bonds leads to a significant change in the polarizability of the electron cloud, resulting in strong Raman scattering signals. This makes Raman spectroscopy an excellent tool for confirming the presence of the alkene and nitrile functionalities. Analysis can provide information on physical characteristics such as crystalline phase and orientation. rruff.info
Infrared (IR) Spectroscopy
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. For this compound, a key characteristic in its mass spectrum is the presence of two molecular ion peaks of nearly equal intensity, separated by two mass units (M and M+2). savemyexams.comchemguide.co.uk This distinctive pattern is due to the natural isotopic abundance of bromine, which exists as two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. savemyexams.comchemguide.co.uk
When analyzed, this compound is ionized, and the resulting molecular ion may undergo fragmentation. pressbooks.pub The fragmentation pattern provides clues to the molecule's structure. Common fragmentation pathways for halogenated compounds and nitriles involve the loss of the halogen atom or the nitrile group. libretexts.org The analysis of fragments from this compound can help confirm its structure.
Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, have been calculated for various adducts of this compound, aiding in its identification in complex mixtures. uni.lu
Below is a table of predicted collision cross-section values for different adducts of this compound. uni.lu
Predicted Collision Cross Section Data for this compound Adducts
| Adduct | m/z (mass/charge ratio) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 131.94434 | 112.9 |
| [M+Na]⁺ | 153.92628 | 126.7 |
| [M-H]⁻ | 129.92978 | 115.8 |
| [M]⁺ | 130.93651 | 123.9 |
| [M]⁻ | 130.93761 | 123.9 |
This data is computationally predicted and provides a basis for experimental verification.
UV-Visible (UV-Vis) Spectroscopy
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. This technique is particularly sensitive to the presence of chromophores, which are light-absorbing functional groups within a molecule. msu.edu In this compound, the conjugated system formed by the carbon-carbon double bond (C=C) and the cyano group (C≡N) acts as a chromophore.
While specific UV-Vis spectral data for this compound is not extensively detailed in the available literature, the spectrum of the closely related compound, acrylonitrile, provides a useful reference. In a chloroform (B151607) solvent, acrylonitrile exhibits absorption peaks with a shoulder at wavelengths of 293 nm and 262 nm. researchgate.net The introduction of the bromine atom in this compound is expected to influence the position and intensity of these absorption bands due to its electronic effects on the chromophore. UV-Vis spectroscopy is a non-destructive and valuable method for the quantitative analysis of such compounds. sci-hub.se
X-ray Crystallography for Structural Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. tulane.edu The technique involves directing a beam of X-rays onto a single crystal of the substance. The atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern. tulane.edu By analyzing this pattern, researchers can calculate the electron density distribution and thus determine the exact positions of atoms, as well as bond lengths and angles, within the crystal structure. tulane.edu
For this compound, X-ray crystallography would provide unambiguous confirmation of its molecular geometry, including the planarity of the molecule and the precise bond lengths of the C=C, C-Br, C-C, and C≡N bonds. Although specific crystallographic data for this compound itself is not prominently available, the technique has been successfully used to confirm the structures of various products synthesized from the related compound, 2-bromoacetonitrile, demonstrating its utility in this area of chemistry. researchgate.net The fundamental principle governing this technique is Bragg's Law (nλ = 2d sinθ), which relates the wavelength of the X-rays (λ), the distance between atomic planes in the crystal (d), and the angle of diffraction (θ). tulane.edu
Advanced Spectroscopic Methods for Mechanistic Studies
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects molecules or atoms containing unpaired electrons. wikipedia.orgbruker.com It is the only method that provides direct evidence for the presence of free radicals. srce.hr The basic principles of EPR are analogous to Nuclear Magnetic Resonance (NMR), but it excites electron spins rather than the spins of atomic nuclei. wikipedia.org
In the context of this compound, EPR spectroscopy is a valuable tool for investigating reaction mechanisms that involve radical intermediates. wikipedia.org For example, during radical-initiated polymerization or other radical-mediated transformations of this compound, EPR can be used to detect, identify, and quantify the transient radical species formed. The resulting EPR spectrum can provide information about the electronic structure and environment of the unpaired electron, offering critical insights into the reaction pathway. researchgate.net
Activity-Based Protein Profiling (ABPP) is a sophisticated chemoproteomic strategy used to study the functional state of enzymes within complex biological systems. universiteitleiden.nlnih.gov This technique employs chemical probes, known as activity-based probes (ABPs), that typically consist of a reactive group (or "warhead") and a reporter tag (such as biotin (B1667282) or a fluorophore). researchgate.net The warhead is designed to covalently and irreversibly bind to a nucleophile in the active site of a target enzyme, allowing for subsequent detection and identification. universiteitleiden.nl
Due to its chemical structure, this compound possesses features that make it a suitable candidate for use as a reactive warhead in an ABP. The molecule is an electrophilic Michael acceptor, activated by the electron-withdrawing nitrile group, making it susceptible to nucleophilic attack by amino acid residues like cysteine or lysine (B10760008) in an enzyme's active site. The use of bromo-alkene or bromo-alkane functionalities as warheads has been demonstrated in ABPP studies. frontiersin.org
A hypothetical ABPP experiment using a this compound-based probe would involve incubating the probe with a complex proteome (e.g., cell lysate). frontiersin.org The probe would selectively label active enzymes, which could then be visualized by in-gel fluorescence scanning or identified and quantified using mass spectrometry-based platforms. researchgate.netnih.gov This approach enables the profiling of enzyme activity and the screening of inhibitor potency and selectivity in a native biological context. frontiersin.org
Theoretical and Computational Chemistry Studies
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations, based on the principles of quantum mechanics, are used to solve the Schrödinger equation for a given molecule to determine its electronic structure and energy. acs.orgThese calculations are fundamental to understanding molecular properties. For molecules like 2-bromoacrylonitrile, QM methods can elucidate geometric parameters, vibrational frequencies, and electronic properties. Studies on related halo-nitriles often employ these methods to understand their behavior in various chemical reactions.
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a many-body system by using functionals of the spatially dependent electron density. researchgate.netacs.orgDFT is popular due to its balance of accuracy and computational cost.
For compounds related to this compound, DFT calculations have been instrumental. For instance, in the study of conjugate addition/elimination reactions involving bis(this compound), DFT calculations could be used to model the reaction pathways and predict the regioselectivity of nucleophilic attack. acs.orgresearchgate.netacs.orgresearchgate.netDFT methods, such as B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), are often employed to predict the distortion of aryne intermediates and rationalize the observed regioselectivity in their reactions. acs.orgTable 1: Representative DFT Applications in the Study of Related Acrylonitrile (B1666552) Derivatives
| Application | DFT Functional/Basis Set | Findings/Predictions |
|---|---|---|
| Regioselectivity of aryne reactions | B3LYP/6–311++G(d,p) | Predicted significant bond angle distortion, successfully forecasting the site of nucleophilic attack. acs.org |
| Diels-Alder reaction character | Not specified | Showed the reaction has a normal electron-demanding character. researchgate.net |
This table is illustrative of DFT applications on related systems, as direct DFT studies on this compound were not extensively detailed in the provided search results.
Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the inclusion of experimental data or empirical parameters. mcmaster.caThese methods can be computationally intensive but often provide highly accurate results.
Studies on the isomerization of 2-cyanoaziridines, which can be synthesized from this compound, have utilized ab initio calculations to compare the free energies of the reactant and the isomerized product. researchgate.netThis allows for the prediction of the tendency of the isomerization to occur. Similarly, ab initio calculations have been performed on related molecules like 3-bromo-2-methylpropene (B116875) to determine conformational stability and barriers to internal rotation. chemchart.comFor this compound, ab initio methods could be applied to accurately calculate its molecular geometry, vibrational spectra, and the energy barriers for various reactions. mcmaster.caresearchgate.net
Density Functional Theory (DFT) Applications
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations are computational methods that analyze the physical movements of atoms and molecules over time. While no specific MD simulation studies focused solely on this compound were found, this technique is highly relevant for understanding its behavior in different environments. For example, MD simulations have been used to study the behavior of molecules incorporated into DNA duplexes, where a precursor was synthesized using a related bromo-nitrile compound. researchgate.netFor this compound, MD simulations could be employed to study its interaction with solvents, its diffusion properties, and its conformational dynamics if it were part of a larger, more flexible molecule.
Computational Prediction of Reactivity and Mechanisms
Computational chemistry is a key tool for predicting the reactivity of molecules and elucidating complex reaction mechanisms.
Modeling reaction pathways involves mapping the potential energy surface of a reaction to identify intermediates, transition states, and products. For reactions involving this compound, such as conjugate additions, computational modeling can reveal the step-by-step mechanism. acs.orgresearchgate.netacs.orgresearchgate.netFor instance, the synthesis of various heterocyclic compounds from bis(this compound) involves multi-step sequences where the addition of nucleophiles can be controlled. acs.orgresearchgate.netacs.orgresearchgate.netComputational modeling can help understand the factors governing this control. In related systems, mechanistic studies have proposed pathways involving selective protonation of either the nitrile or alkene, depending on the substrate, which could be thoroughly investigated using reaction pathway modeling. acs.org
The analysis of transition states is crucial for understanding the kinetics and stereoselectivity of a chemical reaction. A transition state represents the highest energy point along a reaction coordinate. Computational methods are used to locate and characterize the geometry and energy of these transient structures.
In reactions involving molecules structurally similar to this compound, transition state analysis has been used to explain stereoselective outcomes. For example, a "three-center-two-electron"-type transition state has been suggested to be the reason for high stereoselectivity in certain migration reactions. researchgate.netDFT calculations on related systems have also identified the transition state for the rate-determining step, thereby explaining the observed enantioselectivity. acs.orgFor this compound, transition state analysis could be applied to understand its reactivity in cycloaddition reactions or nucleophilic substitutions, predicting which products are kinetically favored. researchgate.netmcmaster.ca
Reaction Pathway Modeling
Structure-Reactivity Relationship Studies
The relationship between the molecular structure of this compound and its chemical reactivity is a subject of significant interest in computational and theoretical chemistry. Structure-reactivity relationship studies aim to provide a quantitative connection between the chemical structure and the reactivity of a compound. researchgate.net These analyses often employ molecular descriptors, which capture the structural and chemical properties of the molecule, to predict reaction outcomes and rates. researchgate.net
In the case of substituted acrylonitriles, the presence of electron-withdrawing groups and the nature of the halogen substituent are key determinants of reactivity. The nitrile (-CN) and the bromine atom in this compound both withdraw electron density, making the β-carbon atom highly electrophilic and susceptible to nucleophilic attack. This electronic configuration is central to its reactivity profile, particularly in conjugate addition reactions.
Research into the reactivity of dihalomucononitriles, including a bis(this compound) derivative, has demonstrated its function as an effective linchpin reagent capable of undergoing conjugate addition reactions with both nitrogen and carbon nucleophiles. semanticscholar.org The inherent structure of the molecule allows for controlled, sequential additions. For instance, studies show that secondary amines typically undergo monoaddition, whereas carbon nucleophiles can add twice. semanticscholar.org This differential reactivity highlights a clear relationship between the nucleophile's structure and the reaction's outcome. The stereochemistry of these additions has also been investigated, with X-ray crystallographic analysis confirming that the addition of certain amines proceeds with retention of stereochemistry. semanticscholar.org
The influence of the halogen substituent is a well-documented aspect of structure-reactivity relationships in related halo-organic compounds. Theoretical and experimental studies on similar molecules, such as haloacetonitriles, have shown that bromo-substituted compounds are often more reactive or kinetically favorable in nucleophilic substitution reactions than their chlorinated counterparts. nih.govacs.org This increased reactivity is attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, making bromide a better leaving group.
The following table summarizes the reactivity of a bis(this compound) compound with various nucleophiles, illustrating the yields achieved in conjugate addition/elimination reactions.
Interactive Table: Reaction Yields of bis(this compound) with Nucleophiles
| Nucleophile Category | Specific Nucleophile | Product | Yield (%) |
|---|---|---|---|
| Nitrogen Nucleophiles | L-Proline methyl ester hydrochloride | 15b | 93 |
| Pyrrolidine | 16 (X=Br) | 89 | |
| Piperidine | 17 (X=Br) | 85 | |
| Morpholine | 18 (X=Br) | 86 | |
| N-Methylbenzylamine | 19 (X=Br) | 88 | |
| Carbon Nucleophiles | Diethyl 2-methylmalonate | - | 72 |
| Diethyl 2-(p-tolyl)malonate | 20b | 84 | |
| Diethyl 2-(4-(tert-butyl)phenyl)malonate | 20c | 92 | |
| Diethyl 2-(4-methoxyphenyl)malonate | 20d | 88 | |
| Diethyl 2-(4-chlorophenyl)malonate | 20e | 93 | |
| Diethyl 2-(furan-2-yl)malonate | 24 | 74 | |
| Diethyl 2-(1H-indol-3-yl)malonate | 25 | 83 |
Data sourced from a study on dihalomucononitriles, where compound 3b is the bis(this compound) derivative. semanticscholar.org
Development of New Computational Models and Algorithms
The advancement of computational chemistry has led to the development of sophisticated models and algorithms to predict and understand the chemical behavior of molecules like this compound. These tools are crucial for probing reaction mechanisms, potential energy surfaces, and thermochemical properties that are difficult to measure experimentally. acs.org
One fundamental application of computational models is the study of potential energy surfaces for bimolecular nucleophilic substitution (SN2) reactions. For related halonitriles, electronic structure calculations are used to determine the thermochemical data for reactants, transition states, and products. acs.org These calculations allow researchers to predict whether a reaction is kinetically or thermodynamically favorable. For example, computational studies predicted that the chloride substitution reaction of bromoacetonitrile (B46782) would be a more kinetically favorable process than the corresponding reaction with chloroacetonitrile (B46850), a finding that aligns with experimental rate constants. acs.org
More recently, the field has seen the emergence of machine learning and artificial intelligence to create novel predictive algorithms. These data-driven approaches can uncover complex structure-reactivity relationships that are not apparent from simpler models. An innovative "reactivity-first" approach utilizes convolutional neural networks (CNNs) to analyze spectroscopic data (e.g., NMR spectra) of reaction mixtures and assign a "reactivity class." This method can autonomously identify promising chemical transformations from a large pool of experiments without prior knowledge of the expected products. Notably, this technique has been applied to reactions involving bromoacetonitrile, demonstrating its capability to discover unpredictable reactions, such as the formation of a new C-N bond while retaining the bromide leaving group under specific photochemical conditions.
Furthermore, computational efforts have focused on developing quantitative structure-property relationships (QSPRs), which link a molecule's chemical structure to its physical or biological properties. acs.org In the broader context of acrylonitrile-based materials, computational techniques like compressed sensing have been developed to predict mechanical properties from a limited set of experimental measurements, significantly reducing cost and time. acs.org While applied to polymers, the underlying principle of using computational algorithms to derive properties from structural information is directly relevant to the molecular level. These models are built by creating a tailored mathematical basis from known data, which can then be used to accurately estimate unknown properties for new variations of the material. acs.org The continuous development of such algorithms is essential for accelerating the discovery and optimization of new chemical entities and materials. mdpi.com
Environmental Fate and Degradation Pathways
Occurrence as Disinfection Byproduct (DBP)
2-Bromoacrylonitrile is recognized as a nitrogenous disinfection byproduct (N-DBP) that can form during the chlorination of water containing natural organic matter and bromide ions. iwaponline.comesr.cri.nz These DBPs are created when disinfectants, such as chlorine, react with organic and inorganic matter present in the source water. esr.cri.nz Haloacetonitriles (HANs), the class of compounds to which this compound belongs, are considered emerging DBPs and have raised health concerns due to their potential toxicity. iwaponline.comncceh.ca Studies have shown that the formation of various HANs, including bromoacetonitrile (B46782), occurs in drinking water and swimming pools after disinfection. iwaponline.comesr.cri.nzacs.org The concentration and specific types of HANs formed depend on various factors, including the concentration of bromide, the type of disinfectant used, pH, and temperature. iwaponline.com
Hydrolysis Pathways and Kinetics
The hydrolysis of this compound is a significant degradation pathway in aqueous environments. Nitriles can undergo hydrolysis through two primary enzymatic pathways. One pathway involves nitrilases, which directly convert nitriles to the corresponding carboxylic acids. ru.nlacs.org The second pathway involves nitrile hydratases that transform nitriles into amide intermediates, which are then converted to acids by amidases. ru.nlacs.org In the context of haloacetonitriles, hydrolysis can lead to the formation of haloacetamides and subsequently haloacetic acids. researchgate.netrsc.org
The rate of hydrolysis is influenced by the chemical structure of the haloacetonitrile. For instance, the hydrolysis rate increases with a higher number of halogen substitutions on the α-carbon. researchgate.net Under basic conditions, the hydrolysis of bromoacetonitrile yields the corresponding acetamide, which can be further hydrolyzed to the corresponding acid. nih.gov
pH Dependence of Hydrolysis
The hydrolysis of haloacetonitriles, including this compound, is highly dependent on the pH of the water. acs.org The rate of hydrolysis increases significantly with higher pH levels. researchgate.netrsc.org This is due to the nucleophilic attack by hydroxide (B78521) ions on the nitrile carbon. researchgate.net For example, at a pH of 9, haloacetonitriles have been observed to rapidly hydrolyze to haloacetamides and haloacetic acids. rsc.org In contrast, at neutral or acidic pH, the hydrolysis rates are considerably slower. nih.gov Specifically for bromoacetonitrile, the hydrolysis half-life at 20°C and pH 8.7 was found to be 2.9 days, while at neutral or acidic conditions, the rate is one to two orders of magnitude slower. nih.gov
Table 1: Effect of pH on Hydrolysis of Haloacetonitriles
| pH | Relative Hydrolysis Rate | Products Formed | Reference |
| 6 | Slow | Minimal degradation | rsc.org |
| 7.5 | Moderate | Haloacetamides, Haloacetic acids | rsc.org |
| 8.7 | Fast (Half-life: 2.9 days) | Bromoacetamide, further to acid | nih.gov |
| 9 | Rapid | Haloacetamides, Haloacetic acids | rsc.org |
Volatilization from Environmental Compartments
Volatilization is another key process affecting the environmental distribution of this compound. The tendency of a chemical to volatilize from water is described by its Henry's Law constant. For bromoacetonitrile, the estimated Henry's Law constant is 3.52 x 10⁻⁶ atm-m³/mol, which suggests a slow rate of volatilization from water surfaces. nih.gov
Based on this constant, the estimated volatilization half-life from a model river (1 m deep, flowing 1 m/sec, wind velocity of 3 m/sec) is 12 days. nih.gov For a model lake (1 m deep, flowing 0.05 m/sec, wind velocity of 0.5 m/sec), the estimated half-life is 87 days. nih.gov Volatilization from moist soil surfaces is also expected to occur. nih.gov Furthermore, with an estimated vapor pressure of 3.2 mm Hg at 25°C, bromoacetonitrile is expected to volatilize from dry soil surfaces. nih.gov
Table 2: Estimated Volatilization Half-lives for Bromoacetonitrile
| Environmental Compartment | Estimated Half-life | Reference |
| Model River | 12 days | nih.gov |
| Model Lake | 87 days | nih.gov |
Biodegradation Studies
Adsorption to Soil and Sediment
The adsorption of this compound to soil and sediment particles influences its mobility and bioavailability in the environment. ecfr.gov The soil adsorption coefficient (Koc) is a key parameter used to predict this behavior. Based on a structure estimation method, the Koc for bromoacetonitrile is estimated to be 9. nih.gov This low Koc value suggests that bromoacetonitrile is expected to have very high mobility in soil and is not likely to adsorb significantly to suspended solids and sediment in water. nih.gov This implies a higher potential for leaching through the soil and remaining in the water column of aquatic systems. ecfr.gov
Toxicological Mechanisms and Cellular Effects
Cytotoxicity Mechanisms
The cytotoxicity of 2-Bromoacrylonitrile (BAN) is intrinsically linked to its chemical structure and reactivity. As a haloacetonitrile (HAN), its toxicity is largely driven by its interactions with cellular nucleophiles, leading to a cascade of events that compromise cell viability. Studies comparing various HANs have consistently shown that those containing bromine or iodine exhibit higher cytotoxicity than their chlorinated counterparts. nih.gov In one study on human keratinocytes, the order of cytotoxicity was determined to be iodoacetonitrile (B1630358) (IAN) and BAN being approximately equal, followed by dibromoacetonitrile (B109444) (DBAN), bromochloroacetonitrile (B24974) (BCAN), chloroacetonitrile (B46850) (CAN), trichloroacetonitrile (B146778) (TCAN), and dichloroacetonitrile (B150184) (DCAN). nih.gov
Table 1: Cytotoxicity Ranking of Various Haloacetonitriles (HANs)
| Rank | Compound | Relative Cytotoxicity |
|---|---|---|
| 1 | Iodoacetonitrile (IAN) | Highest |
| 2 | This compound (BAN) | High (≈ IAN) |
| 3 | Dibromoacetonitrile (DBAN) | High |
| 4 | Bromochloroacetonitrile (BCAN) | Intermediate |
| 5 | Chloroacetonitrile (CAN) | Lower |
| 6 | Trichloroacetonitrile (TCAN) | Lower |
| 7 | Dichloroacetonitrile (DCAN) | Lowest |
This table illustrates the relative toxicity of different HANs based on their LC50 values in human keratinocyte cells. nih.gov
A primary mechanism underlying the toxicity of this compound is its high reactivity with thiol groups, particularly the cysteine residues within proteins and the antioxidant molecule glutathione (B108866). nih.govacs.org This reactivity is a defining characteristic of soft electrophiles, a class to which BAN belongs. plos.org The interaction between BAN and thiols is considered a key molecular initiating event that triggers cellular damage. researchgate.net
Activity-based protein profiling has revealed that toxic HANs, including BAN, form adducts with thiols in the human proteome. nih.govacs.org This covalent modification of proteins can disrupt their structure and function, leading to cytotoxicity. acs.orgresearchgate.net The toxicity of many disinfection by-products has been correlated with their ability to react with thiols, and this reactivity is a strong predictor of adverse biological effects. researchgate.net Studies have confirmed that thiol-reactive chemicals are the primary drivers of Nrf2-mediated oxidative stress in human cells. acs.orgresearchgate.net
Exposure to this compound induces oxidative stress, which is characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them. qiagen.comphysoc.org Research has shown that HANs cause an accumulation of intracellular ROS in a concentration- and time-dependent manner. nih.gov This increase in ROS can damage cellular components like lipids, proteins, and DNA. qiagen.com
The induction of oxidative stress by BAN activates cellular defense mechanisms, most notably the nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway. nih.gov Nrf2 is a master regulator of the antioxidant response. nih.govqiagen.com When activated by oxidative stress, Nrf2 translocates to the nucleus and initiates the transcription of a suite of antioxidant and detoxification genes, which is a hallmark of the cellular response to toxic electrophiles. nih.govacs.org The reaction of the related compound dibromoacetonitrile with glutathione has been shown to produce glutathione disulfide (GSSG), which is a direct indicator of oxidative activity. nih.govacs.org
This compound directly impacts the cell's primary antioxidant defense system by depleting cellular glutathione (GSH). researchgate.net As a highly reactive electrophile, BAN readily reacts with the thiol group of GSH. plos.org This reaction can occur non-enzymatically or be mediated by glutathione S-transferases. amazonaws.com The depletion of the cellular GSH pool is a critical event, as GSH is essential for neutralizing ROS and detoxifying electrophilic compounds. researchgate.net
While BAN initially depletes GSH levels, the subsequent activation of the Nrf2 antioxidant response pathway can lead to a rebound effect. nih.gov The Nrf2-mediated transcription of antioxidant genes includes those involved in GSH synthesis. nih.gov This results in an increase in cellular glutathione levels as a protective adaptation to the chemical stress. nih.gov Studies have demonstrated that increasing the cellular thiol pool with supplements like N-acetyl L-cysteine (NAC), a precursor to GSH, can reduce the genotoxicity of BAN, highlighting the central role of glutathione in mitigating its harmful effects. researchgate.net
Oxidative Stress Induction
Genotoxicity and Mutagenicity
Genotoxicity refers to the property of chemical agents to damage the genetic information within a cell, potentially causing mutations. wikipedia.org All mutagens are genotoxic; however, not all genotoxic substances are mutagenic. wikipedia.org The damage can manifest as DNA adducts, strand breaks, or chromosomal aberrations, which, if not repaired, can lead to heritable changes. wikipedia.orgtga.gov.au
Research indicates that haloacetonitriles are capable of causing genotoxic damage through the alkylation of DNA. nih.gov Specifically, these compounds can covalently bind to DNA to form DNA adducts—a product of a chemical binding to DNA. tga.gov.auresearchgate.net Studies have shown that haloacetonitriles react with the guanine (B1146940) base in DNA. nih.gov
The interaction results in the formation of a specific adduct, 7-(cyanomethyl)guanine. nih.gov This alkylation of a DNA base represents a form of genetic damage that can interfere with DNA replication and transcription, leading to mutations. nih.gov Comparative studies have also suggested that the genotoxic activity of HANs containing bromine is generally higher than that of their chlorinated analogs. nih.gov
Table 2: DNA Adduct Formation by Haloacetonitriles
| Reactant | DNA Target | Adduct Formed | Type of Damage |
|---|---|---|---|
| Haloacetonitrile (e.g., This compound ) | Guanine | 7-(cyanomethyl)guanine | Alkylation / DNA Adduction |
This table summarizes the specific DNA damage caused by haloacetonitriles as identified in in vitro studies. nih.gov
A key biomarker used to quantify oxidative DNA damage is 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG). stressmarq.comnih.gov This modified nucleoside is formed when reactive oxygen species, particularly the hydroxyl radical, attack the guanine base in DNA. pjoes.commdpi.com The presence of elevated levels of 8-OHdG is an established indicator of oxidative stress and is associated with an increased risk for mutagenesis and carcinogenesis. nih.govamegroups.org
While studies on the parent compound acrylonitrile (B1666552) have shown it induces oxidative DNA damage in a dose-dependent manner, this mechanism is relevant for understanding the potential effects of this compound. nih.gov The formation of 8-OHdG is a significant premutagenic lesion because if it is not repaired by the cell's base excision repair machinery, it can lead to G:C to T:A transversion mutations during DNA replication. pjoes.com Therefore, the measurement of 8-OHdG serves as a critical marker for assessing the genotoxic potential of compounds that induce oxidative stress. pjoes.commdpi.com
DNA Adduction and Alkylation
Structure-Toxicity Relationship Studies
The toxicity of halogenated organic compounds like this compound is significantly influenced by their molecular structure. Structure-toxicity relationship (STR) analyses of related compounds, such as haloacetonitriles (HANs), provide a framework for understanding the potential toxicity of this compound. In these related compounds, the type of halogen atom is a primary determinant of reactivity and toxicity.
Studies on mono-haloacetonitriles (monoHANs) demonstrate a clear toxicity trend related to the halogen leaving group ability, which follows the order: iodo- > bromo- > chloro-. acs.org For instance, in one study, iodoacetonitrile (IAN) and bromoacetonitrile (B46782) (BAN) showed strong reactivity with glutathione (GSH), a key cellular antioxidant, primarily through an SN2 substitution reaction. acs.org Chloroacetonitrile (CAN) was significantly less reactive. acs.org This reactivity trend correlates directly with cytotoxicity. acs.org The underlying principle is that a better leaving group (like bromide) facilitates reactions with biological nucleophiles, such as the thiol groups in cysteine residues of proteins and glutathione. acs.org
This compound possesses two key structural features that suggest significant biological reactivity:
A bromine atom: As a good leaving group, it facilitates nucleophilic substitution reactions.
An activated carbon-carbon double bond (alkene): The electron-withdrawing nitrile group makes the double bond susceptible to nucleophilic addition (Michael addition).
These features classify this compound as a reactive electrophile, a class of chemicals known to exert toxicity by covalently modifying cellular macromolecules like DNA and proteins. acs.orgnih.gov Therefore, based on STR principles, this compound is predicted to be a reactive and potentially toxic compound.
In Vitro Toxicological Assessment
In vitro (cell-based) assays are fundamental for assessing the cytotoxicity and genotoxicity of a chemical at the cellular level. While specific data for this compound is limited, the methodologies used for analogous compounds are well-established.
Cell Culture Models (e.g., HEK293, CHO cells)
Mammalian cell lines are crucial for evaluating cytotoxicity. Human Embryonic Kidney 293 (HEK293) cells and Chinese Hamster Ovary (CHO) cells are commonly used models in toxicology. nih.govnih.gov HEK293 cells are of human origin, which makes them particularly relevant for producing biologics and studying human-specific responses. nih.govevitria.com CHO cells are a robust and widely accepted model in genetic toxicology for assessing effects like chromosomal damage. nih.gov
In studies on the related compound bromoacetonitrile (BAN), significant cytotoxicity was observed in human cell lines and CHO cells. acs.org For example, at a concentration of 50 μM, BAN reduced cell viability to 21% in one experiment. acs.org A similar assessment for this compound using HEK293 or CHO cells would typically involve exposing the cells to a range of concentrations and measuring endpoints such as cell viability (e.g., via MTT assay), membrane integrity, and apoptosis.
Table 1: Illustrative Cytotoxicity Data for Mono-haloacetonitriles in Human Cells This table presents data for related compounds to illustrate the expected outcomes of such an assay. Data for this compound is not available.
| Compound | Concentration (µM) | Cell Viability (%) | Reference |
|---|---|---|---|
| Iodoacetonitrile (IAN) | 50 | 17 ± 2 | acs.org |
| Bromoacetonitrile (BAN) | 50 | 21 ± 3 | acs.org |
| Chloroacetonitrile (CAN) | 50 | 75 ± 8 | acs.org |
Bacterial Assays (e.g., Salmonella typhimurium, Aliivibrio fischeri)
Bacterial assays are widely used for rapid screening of a compound's potential toxicity and mutagenicity.
Salmonella typhimurium : The Ames test, which uses specific strains of S. typhimurium with pre-existing mutations, is the standard assay for assessing a chemical's mutagenic potential. nih.govrapidmicrobiology.com A positive result indicates that the chemical can cause mutations in the bacterial DNA. Studies on six related haloacetonitriles, including bromoacetonitrile, found that all except one showed mutagenic activity in the S. typhimurium TA100 strain. nih.gov This suggests that this compound may also possess mutagenic properties.
Aliivibrio fischeri : This marine bacterium naturally emits light (bioluminescence). Toxicity tests using A. fischeri (often referred to as the Microtox assay) measure the reduction in light output upon exposure to a chemical. A decrease in bioluminescence indicates metabolic disruption and provides a measure of acute toxicity. While specific test results for this compound are not available, this assay is a common component of the toxicological screening of environmental contaminants.
In Vivo Toxicological Assessment
In vivo studies involve the administration of a substance to whole living organisms, such as rodents, to evaluate its systemic effects, target organs of toxicity, and potential health risks that cannot be determined from in vitro tests. creative-bioarray.comcriver.com These studies are designed to assess a range of toxicological endpoints, including acute and chronic toxicity, reproductive effects, and carcinogenicity. creative-bioarray.comamazonaws.com For many nitrogen-containing disinfection byproducts, a class to which this compound belongs, there is a general scarcity of comprehensive in vivo toxicological data. amazonaws.com Specific in vivo toxicological studies focused solely on this compound are not readily found in the reviewed scientific literature.
Molecular Toxicology and Toxicogenomic Analysis
Molecular toxicology seeks to understand the mechanisms of toxicity at the molecular level, often by studying how chemicals interact with cellular pathways and alter gene expression.
Nrf2 Antioxidant Pathway Activation
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary cellular defense mechanism against oxidative and electrophilic stress. mdpi.combrd.so Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its repressor protein, Keap1. mdpi.com Keap1 contains highly reactive cysteine residues that act as sensors for cellular stress. brd.so
Electrophilic compounds, such as this compound is predicted to be, can react directly with these cysteine sensors on Keap1. This reaction leads to the release of Nrf2, allowing it to move into the nucleus. frontiersin.org Once in the nucleus, Nrf2 activates the transcription of a suite of protective genes, including those for antioxidant enzymes (e.g., heme oxygenase-1 or HMOX1) and phase II detoxification enzymes. mdpi.comualberta.ca
Recent studies have confirmed that the toxicity of many thiol-reactive disinfection byproducts is driven by their ability to activate the Nrf2-mediated oxidative stress response. acs.org Given its chemical structure as a reactive electrophile, it is highly probable that this compound would activate the Nrf2 pathway as a key mechanism of its cellular toxicity. acs.org
Detoxification Pathways and Mechanisms of this compound
The biotransformation of xenobiotics such as this compound is a critical process that mitigates toxicity by converting lipophilic compounds into more water-soluble, excretable metabolites. This detoxification is generally accomplished through a series of enzymatic reactions categorized into Phase I, Phase II, and Phase III transport. While direct research on this compound is limited, its detoxification pathways can be inferred from its chemical structure and the known metabolic routes of structurally related compounds, such as acrylonitrile and other electrophilic halogenated compounds.
The primary detoxification process for this compound is anticipated to involve an initial functionalization reaction (Phase I), followed by a conjugation reaction (Phase II), and subsequent cellular efflux of the resulting conjugate (Phase III).
Phase I: Cytochrome P450-Mediated Oxidation
Phase I reactions introduce or expose functional groups (like hydroxyl, amino, or carboxyl groups) on the xenobiotic molecule, typically increasing its reactivity in preparation for Phase II reactions. wikipedia.org The principal enzymes involved in Phase I metabolism are the cytochrome P450 (CYP) superfamily of heme-containing monooxygenases. scispace.comacs.org These enzymes are primarily located in the liver but are also present in other tissues like the kidneys and lungs. wikipedia.orgacs.org
For compounds structurally similar to this compound, such as acrylonitrile, the cytochrome P450 system is a key metabolic pathway. Specifically, CYP2E1 has been identified as the primary enzyme responsible for the oxidative metabolism of acrylonitrile to its epoxide metabolite, cyanoethylene oxide. researchgate.net Given the structural similarity, it is plausible that this compound also serves as a substrate for CYP enzymes. This oxidative metabolism could potentially lead to the formation of reactive intermediates. However, this pathway also serves to functionalize the molecule, preparing it for subsequent detoxification steps.
The activity of CYP enzymes can be influenced by various factors, including genetic polymorphisms and exposure to other chemicals that can act as inducers or inhibitors. wikipedia.orgevotec.com
Table 1: Potential Cytochrome P450 Isoforms Involved in the Metabolism of Acrylonitrile and Related Compounds This table presents data for related compounds to infer potential pathways for this compound.
| Enzyme Family | Specific Isoform | Substrate Example | Metabolic Reaction | Reference |
| CYP2 | CYP2E1 | Acrylonitrile | Epoxidation | researchgate.net |
| CYP2 | CYP2A6 | Nicotine, Coumarin | Oxidation, Hydroxylation | wikipedia.org |
| CYP3 | CYP3A4 | Various Drugs | Oxidation | evotec.com |
Phase II: Glutathione Conjugation
Following Phase I, or for compounds that already possess a suitable functional group, Phase II conjugation reactions occur. These reactions involve the addition of an endogenous polar molecule to the xenobiotic, which significantly increases its water solubility and facilitates its excretion. acs.org For an electrophilic compound like this compound, the most probable and significant Phase II detoxification pathway is conjugation with glutathione (GSH). researchgate.netmdpi.com
This reaction is typically catalyzed by a family of enzymes known as Glutathione S-transferases (GSTs). researchgate.net GSTs facilitate the nucleophilic attack of the thiol group of glutathione on the electrophilic center of the xenobiotic. researchgate.net In the case of this compound, the bromine atom and the activated double bond present two potential sites for nucleophilic attack, leading to the formation of a stable, water-soluble glutathione S-conjugate. This process effectively neutralizes the reactivity of the parent compound.
The efficiency of this detoxification pathway is dependent on the intracellular concentration of GSH and the activity of specific GST isoforms. acs.org Studies on other brominated compounds, such as 2-bromohydroquinone, have confirmed that they undergo extensive glutathione conjugation, forming mono- and di-glutathionyl adducts which are then implicated in further metabolic processing. nih.gov
Table 2: Research Findings on Glutathione S-Transferase (GST) Activity with Electrophilic Compounds This table illustrates typical findings for GST-mediated detoxification of compounds structurally analogous to this compound.
| Substrate | GST Isoform(s) | Key Finding | Reference |
| 2-Bromohydroquinone | Multiple | Forms mono- and di-GSH conjugates in liver microsomes. | nih.gov |
| Thiotepa | GSTA1-1, GSTP1-1 | GSTs catalyze the conjugation of the drug with GSH. | acs.org |
| Halobenzoquinones | Multiple | GST-mediated conjugation is a primary detoxification route. | ualberta.ca |
Phase III: Efflux by Multidrug Resistance-Associated Proteins (MRPs)
The final stage of detoxification involves the transport of the water-soluble glutathione conjugates out of the cell. This process is mediated by a group of ATP-binding cassette (ABC) transporters, specifically the Multidrug Resistance-Associated Proteins (MRPs), also known as ABCC transporters. ucl.ac.ukscience.gov MRPs are expressed on the cell membrane and function as efflux pumps, actively transporting a wide range of substrates, particularly the anionic glutathione, glucuronide, and sulfate (B86663) conjugates formed during Phase II metabolism. researchgate.netucl.ac.uk
MRP2 (ABCC2) is notably expressed in the apical membrane of hepatocytes and renal proximal tubule cells, playing a crucial role in the biliary and urinary excretion of conjugated toxins. Other MRPs, such as MRP1 (ABCC1) and MRP4 (ABCC4), also contribute to cellular protection by exporting conjugates from various tissues. ualberta.cascience.gov
Research on structurally related disinfection byproducts, such as halobenzoquinones (HBQs), has demonstrated the critical role of MRP4 in cellular protection. acs.orgacs.org In these studies, cells overexpressing MRP4 showed increased resistance to HBQ-induced cytotoxicity. acs.org This protective effect was found to be dependent on the availability of glutathione, supporting the hypothesis that MRP4 detoxifies these compounds by effluxing their GSH conjugates. acs.orgacs.org It is highly probable that the glutathione conjugate of this compound is also a substrate for one or more MRP transporters, which would complete its detoxification and facilitate its elimination from the body.
Table 3: Illustrative Data on MRP-Mediated Cellular Resistance to Cytotoxicity This table is a hypothetical representation based on published data for similar toxic compounds (e.g., Halobenzoquinones), illustrating the expected role of MRPs in the detoxification of this compound conjugates. IC50 is the concentration of a substance that causes 50% inhibition of cell viability.
| Cell Line | Transporter Expressed | Hypothetical IC50 for this compound (µM) | Hypothetical Relative Resistance (Fold-Increase vs. Control) | Reference Model |
| HEK-V (Control) | None (Vector only) | 15 | 1.0 | acs.orgacs.org |
| HEK-MRP1 | MRP1 (ABCC1) | 25 | 1.7 | acs.org |
| HEK-MRP2 | MRP2 (ABCC2) | 35 | 2.3 | science.gov |
| HEK-MRP4 | MRP4 (ABCC4) | 42 | 2.8 | acs.orgacs.org |
Q & A
Basic: What are the key synthetic pathways and characterization methods for 2-bromoacrylonitrile?
This compound is synthesized via nucleophilic substitution or elimination reactions. For example, reacting 2,2,3-tribromopropionitrile with triethyl phosphite under controlled conditions yields this compound (77% yield), with ethyl bromide as a byproduct . Key characterization methods include nuclear magnetic resonance (NMR) spectroscopy for structural confirmation and thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to monitor reaction progress and purity .
Basic: How does solvent choice influence the regioselectivity of reactions involving this compound?
Solvent polarity and reactivity significantly affect regioselectivity. For instance, in Michael addition reactions with 1,2-mercaptophenol, acetone promotes efficient ring closure (87% yield), while water leads to incomplete conversion and byproduct formation . Polar aprotic solvents (e.g., acetone) stabilize intermediates, enhancing regioselectivity compared to protic solvents.
Advanced: How can contradictory data in reaction outcomes be resolved during this compound-based synthesis?
Contradictions in reaction yields or regioselectivity require systematic analysis:
- Reaction parameter optimization : Vary temperature, solvent, and catalyst (e.g., triethylamine for deprotonation) .
- Analytical validation : Use NMR to confirm intermediate structures (e.g., phenate intermediates in ring-closure reactions) .
- Statistical reproducibility : Replicate experiments under identical conditions to isolate variables causing discrepancies .
Advanced: What methodological frameworks are recommended for evaluating this compound’s toxicokinetics?
Toxicokinetic studies should follow structured protocols:
- Exposure assessment : Measure absorption, distribution, metabolism, and excretion (ADME) using in vitro models (e.g., liver microsomes) or in vivo animal studies .
- Biomarker identification : Quantify metabolites (e.g., cyanide adducts) via gas chromatography-mass spectrometry (GC-MS) .
- Dose-response modeling : Apply physiologically based pharmacokinetic (PBPK) models to extrapolate human health risks from animal data .
Advanced: How can researchers ensure data reliability in studies involving this compound’s environmental fate?
- Environmental monitoring : Use LC50/EC50 assays to assess toxicity in aquatic systems and soil .
- Degradation studies : Track transformation products via high-resolution mass spectrometry (HRMS) under varying pH and UV conditions .
- Data cross-validation : Compare results against databases like TOXCENTER and PubMed, adhering to inclusion criteria (e.g., exposure duration, species-specific effects) .
Advanced: What strategies mitigate hazards when handling this compound in laboratory settings?
- Containment protocols : Use fume hoods and personal protective equipment (PPE) to limit inhalation/contact .
- Waste management : Neutralize cyanide byproducts with sodium hypochlorite before disposal .
- Emergency response : Establish first-aid procedures for acute exposure (e.g., decontamination, antidote administration) .
Basic: What spectroscopic techniques are critical for confirming this compound’s structural integrity?
- ¹H/¹³C NMR : Identify protons adjacent to nitrile and bromine groups (e.g., δ ~3.5 ppm for CH2Br in related compounds) .
- IR spectroscopy : Detect nitrile stretching vibrations (~2240 cm⁻¹) and C-Br bonds (~650 cm⁻¹) .
- Elemental analysis : Validate purity (>95%) via combustion analysis .
Advanced: How do reaction conditions affect the stability of this compound in multi-step syntheses?
- Temperature control : Avoid prolonged heating (>60°C) to prevent decomposition into acrylonitrile or HBr .
- Catalyst selection : Use mild bases (e.g., triethylamine) instead of strong bases to minimize side reactions .
- Inert atmosphere : Conduct reactions under nitrogen/argon to inhibit oxidation .
Advanced: What computational tools aid in predicting this compound’s reactivity?
- Density functional theory (DFT) : Model transition states in Michael additions or elimination reactions .
- PubChem databases : Access physicochemical properties (e.g., logP, boiling point) for solvent selection .
- Machine learning : Train models on reaction datasets to predict optimal conditions for novel derivatives .
Basic: How is this compound utilized in heterocyclic compound synthesis?
It serves as a precursor in thiazole and pyridine synthesis. For example, reacting with 4-(4-isobutylphenyl)thiazol-2-amine forms complex acrylonitrile derivatives via nucleophilic substitution, critical in drug discovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
